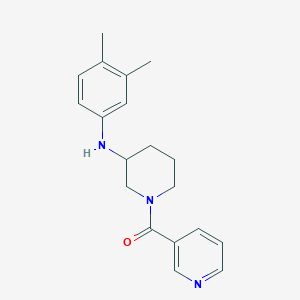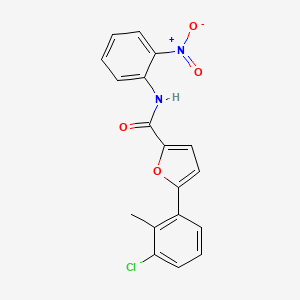
N-(3,4-dimethylphenyl)-1-(3-pyridinylcarbonyl)-3-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethylphenyl)-1-(3-pyridinylcarbonyl)-3-piperidinamine, commonly known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPP belongs to the class of piperidine compounds and has a molecular formula of C21H25N3O.
Mecanismo De Acción
DMPP acts as a dopamine receptor modulator by binding to dopamine receptors and altering their activity. Specifically, DMPP has been shown to act as a partial agonist at the D2 dopamine receptor and as an antagonist at the D3 dopamine receptor. This activity results in the modulation of dopamine signaling, which has been implicated in various neurological disorders, including schizophrenia and Parkinson's disease.
Biochemical and Physiological Effects:
DMPP has been shown to have various biochemical and physiological effects, including the modulation of dopamine signaling, the reduction of nitrogen losses from fertilizers, and the potential use as an antipsychotic drug. In addition, DMPP has been shown to have low toxicity and good bioavailability, making it a promising compound for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using DMPP in lab experiments is its ability to modulate dopamine signaling, which has been implicated in various neurological disorders. Another advantage is its potential use as a nitrification inhibitor to reduce nitrogen losses from fertilizers. However, one limitation is the need for further research to fully understand the potential applications of DMPP in various fields.
Direcciones Futuras
There are several future directions for research on DMPP, including further investigation of its potential as an antipsychotic drug, its ability to modulate dopamine signaling in various neurological disorders, and its potential use as a nitrification inhibitor in agriculture. In addition, further research is needed to fully understand the biochemical and physiological effects of DMPP and its potential limitations in lab experiments.
Métodos De Síntesis
DMPP can be synthesized by various methods, including the condensation reaction between 3,4-dimethylbenzaldehyde and 3-pyridinecarboxylic acid, followed by the reduction of the resulting intermediate with piperidine and ammonium formate. Another method involves the reaction between 3,4-dimethylbenzaldehyde and 3-pyridinecarboxylic acid, followed by the reduction of the resulting intermediate with sodium borohydride.
Aplicaciones Científicas De Investigación
DMPP has been extensively studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and agriculture. In medicinal chemistry, DMPP has been investigated for its potential use as an antipsychotic drug due to its ability to modulate dopamine receptors. In neuroscience, DMPP has been studied for its potential use as a tool to study the role of dopamine receptors in various neurological disorders. In agriculture, DMPP has been investigated for its potential use as a nitrification inhibitor to reduce nitrogen losses from fertilizers.
Propiedades
IUPAC Name |
[3-(3,4-dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O/c1-14-7-8-17(11-15(14)2)21-18-6-4-10-22(13-18)19(23)16-5-3-9-20-12-16/h3,5,7-9,11-12,18,21H,4,6,10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGCWQHIVAZWJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2CCCN(C2)C(=O)C3=CN=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49719188 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
[3-(3,4-Dimethylanilino)piperidin-1-yl]-pyridin-3-ylmethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-cyclohexyl-2-(4-methoxy-3-methylbenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4923405.png)

![2-[1-methyl-2-oxo-2-(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923424.png)
![3-chloro-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4923434.png)
![N~1~-cyclopropyl-N~2~-(4-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923440.png)
![methyl 4-{[4-chloro-1-(4-ethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]oxy}benzoate](/img/structure/B4923450.png)

![dimethyl [3-(benzylamino)-2-propen-1-ylidene]malonate](/img/structure/B4923464.png)


![3,3'-[(4-methyl-1,3-thiazol-2-yl)imino]dipropanamide](/img/structure/B4923481.png)

![N-benzyl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4923495.png)
![N-[(2-chlorophenyl)(8-hydroxy-7-quinolinyl)methyl]-2-methylpropanamide](/img/structure/B4923508.png)